molecular formula C12H14N2O2 B170310 tert-Butyl 1H-benzo[d]imidazole-1-carboxylate CAS No. 127119-07-7

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate

Cat. No. B170310
M. Wt: 218.25 g/mol
InChI Key: CROWJIMGVQLMPG-UHFFFAOYSA-N
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Description

“tert-Butyl 1H-benzo[d]imidazole-1-carboxylate” is a chemical compound with the molecular formula C12H14N2O2 . It is a type of benzimidazole, which is a class of heterocyclic aromatic organic compounds. This particular compound has been mentioned in the context of medicinal chemistry, specifically as a potential inhibitor for Pseudomonas aeruginosa infections .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 1H-benzo[d]imidazole-1-carboxylate” consists of a benzimidazole ring attached to a tert-butyl carboxylate group . The exact mass of the molecule is 218.105527694 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol, an XLogP3-AA value of 2.7, and a topological polar surface area of 44.1 Ų . It has no hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

  • Structural Analysis and Hydrogen Bond Interactions : Das et al. (2016) synthesized two carbamate derivatives, one of which is closely related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate. They explored the interplay of strong and weak hydrogen bonds in the crystal structures of these compounds, emphasizing how hydrogen bonding assembles molecules into three-dimensional architectures. This research is significant in understanding molecular interactions and designing new materials (Das et al., 2016).

  • Chemosensors for Ion Detection : Imidazole derivatives, including those related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate, have been studied by Emandi et al. (2018) for their potential as reversible luminescent sensors for detecting cyanide and mercury ions. This application is vital in environmental monitoring and public health (Emandi et al., 2018).

  • Antitumor Agent Synthesis : Abonía et al. (2011) synthesized novel benzimidazole derivatives, closely related to tert-Butyl 1H-benzo[d]imidazole-1-carboxylate, as potential antitumor agents. Their research showed significant activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Abonía et al., 2011).

  • Synthesis in Organic Chemistry : Pooi et al. (2014) explored the synthesis of 1,4-diaryl-1H-imidazoles, using a method that potentially includes tert-Butyl 1H-benzo[d]imidazole-1-carboxylate derivatives. This research is significant for advancing synthetic methods in organic chemistry (Pooi et al., 2014).

  • Electrochemical Properties and Polymer Synthesis : Ozelcaglayan et al. (2012) synthesized a new benzimidazole unit and studied its electrochemical properties for use in donor-acceptor-donor type polymers. This research contributes to the development of new materials with potential applications in electronics and photonics (Ozelcaglayan et al., 2012).

properties

IUPAC Name

tert-butyl benzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROWJIMGVQLMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560898
Record name tert-Butyl 1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1H-benzo[d]imidazole-1-carboxylate

CAS RN

127119-07-7
Record name tert-Butyl 1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wang, YL Liang, J Qu - scholar.archive.org
All reactions were carried out in aerial atmosphere, unless otherwise mentioned. Water was purchased from Watson water or from Milli-Q® Ultrapure Water Purification System. Flash …
Number of citations: 0 scholar.archive.org
DT Gerokonstantis, E Apostolidi… - Organic …, 2020 - pdfs.semanticscholar.org
Herein, a novel method for the selective N-Boc deprotection of imidazoles, benzimidazoles and pyrazoles in good to excellent yield (75-98%), using NaBH4 in EtOH at room …
Number of citations: 1 pdfs.semanticscholar.org

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